REACTION_CXSMILES
|
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=O.[CH2:11](N1C(C)(C)C(=O)N([CH2:24][CH:25]2[O:27][CH2:26]2)C1=O)[CH:12]1OC1.[C:28]1(N2C=CN=C2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[CH2:1]=[CH:2][C:3]1[CH:12]=[CH:11][CH:6]=[CH:5][CH:4]=1.[CH2:1]=[CH:2][C:28]1[CH:29]=[CH:30][C:31]([CH:11]=[CH2:12])=[CH:32][CH:33]=1.[CH2:26]1[O:27][CH:25]1[CH2:24][O:8][CH2:6][C:5]1[CH:28]=[CH:1][CH:2]=[CH:3][CH:4]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C=NC=C1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at 100° C.
|
Type
|
ADDITION
|
Details
|
the addition
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |